1-Bromo-2,3-difluoro-4-(hexyloxy)benzene
Overview
Description
1-Bromo-2,3-difluoro-4-(hexyloxy)benzene is an organic compound with the molecular formula C12H15BrF2O It is characterized by the presence of a bromine atom, two fluorine atoms, and a hexyloxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent introduction of the bromine, fluorine, and hexyloxy groups. Common synthetic routes include:
Halogenation: Introduction of bromine and fluorine atoms to the benzene ring through halogenation reactions.
Etherification: Attachment of the hexyloxy group via etherification, often using hexyloxy alcohol and appropriate catalysts.
Industrial production methods may involve large-scale halogenation and etherification processes, optimized for yield and purity.
Chemical Reactions Analysis
1-Bromo-2,3-difluoro-4-(hexyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and other substituents.
Coupling Reactions: It can participate in coupling reactions, forming larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2,3-difluoro-4-(hexyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene exerts its effects depends on its interactions with molecular targets. These interactions may involve:
Binding to Receptors: The compound may bind to specific receptors, altering their activity.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
1-Bromo-2,3-difluoro-4-(hexyloxy)benzene can be compared to similar compounds such as:
1-Bromo-2,3-difluoro-4-(methoxy)benzene: Similar structure but with a methoxy group instead of a hexyloxy group.
1-Bromo-2,3-difluoro-4-(ethoxy)benzene: Contains an ethoxy group, leading to different chemical properties and reactivity.
1-Bromo-2,3-difluoro-4-(propoxy)benzene: Features a propoxy group, affecting its physical and chemical characteristics.
Properties
IUPAC Name |
1-bromo-2,3-difluoro-4-hexoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrF2O/c1-2-3-4-5-8-16-10-7-6-9(13)11(14)12(10)15/h6-7H,2-5,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAMDXDFZQWTSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C(=C(C=C1)Br)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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